molecular formula C6H5BrN4 B12955034 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12955034
M. Wt: 213.03 g/mol
InChI Key: WZCLJLQZDTWHRQ-UHFFFAOYSA-N
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Description

2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method includes the following steps :

    Starting Materials: tert-Butyl carbazate and 2,5-dimethoxy tetrahydrofuran are used as starting materials to synthesize an intermediate, 1-Boc-1-aminopyrrole.

    Intermediate Reactions: The intermediate is then reacted with methanesulfonic acid isocyanate to form another intermediate, 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.

    Deamination: This intermediate undergoes deamination under acidic conditions to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

    Ring Closure: The intermediate is then subjected to a ring closure reaction with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine.

    Bromination: Finally, the compound is brominated to obtain this compound.

Chemical Reactions Analysis

2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization: It can be used in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research :

    Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).

    Pharmaceuticals: The compound is explored for its potential use in developing new drugs due to its ability to interact with various biological targets.

    Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for certain cancers .

Comparison with Similar Compounds

2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5BrN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10)

InChI Key

WZCLJLQZDTWHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Br)N

Origin of Product

United States

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